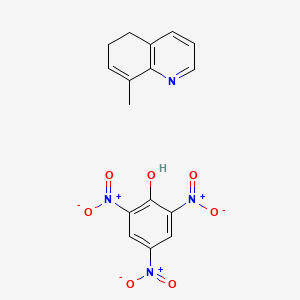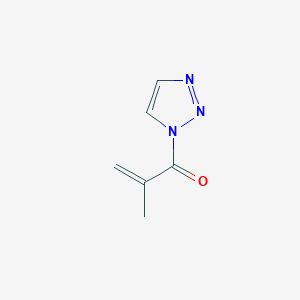![molecular formula C17H27NO2 B14595663 N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine CAS No. 61096-91-1](/img/structure/B14595663.png)
N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine is an organic compound characterized by the presence of a decyloxy group attached to a phenyl ring, which is further connected to a methylidene group and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-(decyloxy)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol-water mixture. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets through its hydroxylamine moiety. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
- N-{[4-(Methoxy)phenyl]methylidene}hydroxylamine
- N-{[4-(Ethoxy)phenyl]methylidene}hydroxylamine
- N-{[4-(Butoxy)phenyl]methylidene}hydroxylamine
Comparison: N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine is unique due to the presence of the decyloxy group, which imparts distinct hydrophobic properties compared to its shorter alkoxy analogs. This difference can influence its solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
61096-91-1 |
|---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-[(4-decoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C17H27NO2/c1-2-3-4-5-6-7-8-9-14-20-17-12-10-16(11-13-17)15-18-19/h10-13,15,19H,2-9,14H2,1H3 |
InChI Key |
MNOJWBFNMCTBBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)



![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)
![N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline](/img/structure/B14595620.png)





